molecular formula C14H20O8 B12684089 Eucalmainoside B CAS No. 1207732-15-7

Eucalmainoside B

Cat. No.: B12684089
CAS No.: 1207732-15-7
M. Wt: 316.30 g/mol
InChI Key: NIPGLKKTAQBXAY-RGCYKPLRSA-N
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Chemical Reactions Analysis

Eucalmainoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of Eucalmainoside B involves its interaction with various molecular targets and pathways. It is believed to exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism . Its antiviral activity may be attributed to its ability to interfere with viral replication and protein synthesis. The antitumor effects of this compound are thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Eucalmainoside B is unique among phloroglucinol derivatives due to its specific glycosidic linkage and methylation pattern. Similar compounds include Eucalmainoside A and C, which differ in their molecular ions and structural features . Other related phloroglucinol derivatives include euglobals, eucalyptals, macrocarpals, and sideroxylonals, which are also isolated from Eucalyptus species and exhibit similar bioactive properties . The uniqueness of this compound lies in its specific combination of methylation and glycosidic linkage, which may contribute to its distinct biological activities.

Properties

CAS No.

1207732-15-7

Molecular Formula

C14H20O8

Molecular Weight

316.30 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2,4-dimethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O8/c1-5-7(16)3-8(6(2)10(5)17)21-14-13(20)12(19)11(18)9(4-15)22-14/h3,9,11-20H,4H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1

InChI Key

NIPGLKKTAQBXAY-RGCYKPLRSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)O

Canonical SMILES

CC1=C(C(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C)O

Origin of Product

United States

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